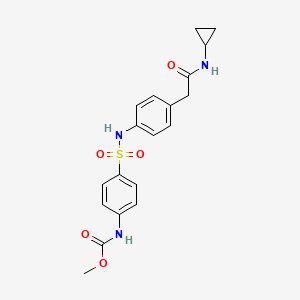

methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is a structurally complex carbamate derivative featuring a sulfamoyl-linked biphenyl core, a cyclopropylamino carbonyl ethyl substituent, and a terminal methyl carbamate group. Carbamates are widely utilized in agrochemical and pharmaceutical industries due to their biological activity, often acting as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

methyl N-[4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-27-19(24)21-15-8-10-17(11-9-15)28(25,26)22-16-4-2-13(3-5-16)12-18(23)20-14-6-7-14/h2-5,8-11,14,22H,6-7,12H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVWGCPRJYIJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic synthesis. The starting materials include phenyl carbamate, cyclopropylamine, and relevant phenyl sulfamoyl intermediates. The key steps often involve nucleophilic substitution reactions under controlled conditions of temperature, pressure, and pH, followed by purification using chromatography techniques.

Industrial Production Methods: Industrial production scales up these synthetic routes using batch or continuous flow reactors. Efficient control over reaction parameters such as reagent concentrations, solvent choices, and reaction times ensures high yields and purity. Techniques like crystallization and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate undergoes oxidation reactions to form oxo derivatives. Common oxidizing agents include hydrogen peroxide and permanganates.

Reduction: It can be reduced to corresponding amine and alcohol derivatives using reducing agents like lithium aluminium hydride.

Substitution: This compound is prone to substitution reactions, particularly nucleophilic substitution, where halogen atoms can be replaced with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, permanganates.

Reduction: Lithium aluminium hydride, sodium borohydride.

Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted phenyl carbamates.

Scientific Research Applications

Chemistry: Methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is used as a key intermediate in the synthesis of complex organic molecules. Its unique reactivity profile makes it valuable in designing new compounds.

Biology: In biological research, this compound is utilized to study protein-ligand interactions, enzyme inhibition, and cellular transport mechanisms.

Medicine: It holds potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and pathways involved in diseases. Research is ongoing to explore its therapeutic potential in treating conditions like cancer and metabolic disorders.

Industry: The compound finds applications in the development of new materials and chemical processes. It serves as an additive in polymer production and as a component in high-performance coatings and adhesives.

Mechanism of Action

The primary mechanism by which methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, altering their activity and modulating biochemical pathways. Key pathways influenced by this compound include signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs. Chloro Substituents : The cyclopropyl group in the target compound may reduce lipophilicity compared to chlorophenyl analogs (e.g., 4a–i), which exhibit higher log k values (e.g., 2.15 for 4a) due to chlorine’s electronegativity . Lower lipophilicity could enhance water solubility but reduce membrane permeability.

Physicochemical Properties

Lipophilicity (log k) and spectroscopic data are critical for comparing bioavailability and structural confirmation:

Biological Activity

The compound methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C19H24N2O4S

- Molecular Weight : 372.47 g/mol

- CAS Number : Not specified in available resources.

Structural Features

The compound features:

- A carbamate group which is known for its biological activity.

- A sulfamoyl moiety that contributes to its pharmacological properties.

- A cyclopropyl ring which may influence its binding affinity and selectivity towards biological targets.

Research indicates that compounds with similar structural motifs often exhibit multiple biological activities, including:

- Inhibition of Enzymatic Activity : Many carbamate derivatives act as inhibitors of various enzymes, particularly those involved in inflammatory processes and cancer progression. For instance, studies have shown that carbamates can inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and angiogenesis .

- Antitumor Activity : Some derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Pharmacological Effects

- Anti-inflammatory Properties : Compounds with sulfamoyl groups have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokine production.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating a broad spectrum of antimicrobial activity.

Case Study 1: MMP Inhibition

A study focused on O-phenyl carbamate derivatives demonstrated selective inhibition of MMP-2, crucial in cancer metastasis. The compound exhibited a half-maximal inhibitory concentration (IC50) value in the nanomolar range, indicating potent activity .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Carbamate 5b | 0.87 | MMP-2 |

| Urea derivative 6b | >10 | MMP-9 |

Case Study 2: Antitumor Activity

In vitro studies on structurally similar compounds have shown significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested. These findings suggest a promising avenue for further development in oncological applications.

Toxicity and Side Effects

Preliminary toxicity assessments indicate that while many carbamate derivatives exhibit therapeutic potential, they may also present side effects such as hepatotoxicity at higher concentrations. Long-term studies are required to evaluate the safety profile comprehensively.

Q & A

Q. Basic

- H-NMR : Critical for identifying shifts in key protons, such as the -CH-NH-C=O group (3.18–2.97 ppm) and aromatic protons (6.5–8.0 ppm) .

- ESI-MS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]) .

- HPLC-PDA : Ensures purity (>95%) by detecting trace impurities from incomplete reactions or side products .

How does structural modification of the cyclopropylamide or sulfamoyl group affect biological activity?

Advanced

A structure-activity relationship (SAR) study comparing analogs reveals:

Methodology : Use in vitro enzyme assays (e.g., acetylcholinesterase inhibition) and molecular docking to validate interactions .

How can contradictory data on in vitro vs. in vivo efficacy be resolved?

Advanced

Discrepancies often arise from:

- Metabolic instability : In vivo degradation via hepatic CYP450 enzymes reduces bioavailability. Mitigate by introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring to block oxidation .

- Protein binding : High plasma protein binding (e.g., >90%) masks in vitro potency. Use equilibrium dialysis to measure free drug concentration .

- Species-specific metabolism : Test metabolites in human hepatocyte models instead of rodent systems .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to cholinesterase active sites, focusing on hydrogen bonds with Ser203 and π-π stacking with Trp86 .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- ADMET prediction (SwissADME) : Forecast blood-brain barrier penetration (e.g., TPSA < 90 Å favorable) .

What in vitro assays are suitable for initial biological screening?

Q. Basic

- Enzyme inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) assays using Ellman’s method .

- Cytotoxicity (MTT assay) : Screen against human neuroblastoma (SH-SY5Y) cells to rule off-target effects .

- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

How can metabolic stability be enhanced without compromising activity?

Q. Advanced

- Isotere replacement : Substitute labile ester groups with amides (e.g., carbamate → urea) .

- Deuterium incorporation : Replace α-hydrogens in the cyclopropylamide group to slow CYP450 metabolism .

- Prodrug design : Mask polar groups (e.g., phosphate prodrugs) for improved oral absorption .

What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.